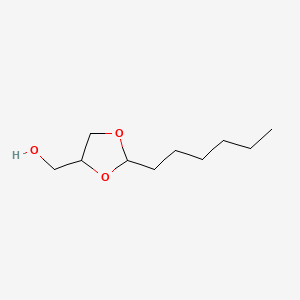

2-Hexyl-1,3-dioxolane-4-methanol

Description

Contextualization of 1,3-Dioxolane (B20135) Core Structures in Organic Chemistry

The 1,3-dioxolane ring is a five-membered heterocycle containing two oxygen atoms at the 1 and 3 positions. nih.gov This structural motif is a cyclic acetal (B89532) or ketal, typically formed from the reaction of an aldehyde or a ketone with ethylene (B1197577) glycol. wikipedia.org In the broader landscape of organic chemistry, 1,3-dioxolanes are of considerable importance for several key reasons.

Primarily, they serve as a robust and versatile protecting group for carbonyl functionalities (aldehydes and ketones). wikipedia.org The formation of a dioxolane renders the carbonyl group inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases, allowing for chemical transformations on other parts of a complex molecule. organic-chemistry.org This protective strategy is a fundamental tool in multi-step organic synthesis.

Furthermore, the 1,3-dioxolane moiety is not merely a synthetic contrivance but is also found in various natural products. A notable example is neosporol, which incorporates a 1,3-dioxolane ring in its structure. wikipedia.org The stereochemistry of the dioxolane ring can also be controlled, making these structures valuable as chiral auxiliaries and building blocks in asymmetric synthesis. nih.gov The conformational analysis of substituted 1,3-dioxolanes has been a subject of academic interest, providing insights into the stereoelectronic effects that govern their reactivity and stability.

Overview of Dioxolane-4-methanol Derivatives as Synthetic Intermediates

Within the family of substituted 1,3-dioxolanes, derivatives bearing a methanol (B129727) group at the 4-position, known as dioxolane-4-methanols, are particularly significant as synthetic intermediates. google.com These compounds are often chiral and can be prepared from readily available starting materials such as glycerol (B35011) or serine. google.com The presence of both the protected diol functionality within the dioxolane ring and a primary alcohol offers multiple sites for further chemical modification.

Optically active dioxolane-4-methanol derivatives are highly valued as chiral building blocks. They provide a scaffold upon which complex molecular architectures with defined stereochemistry can be constructed. This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure. For instance, these derivatives have been identified as key intermediates in the synthesis of optically active beta-agonists and antagonists, a class of drugs with widespread therapeutic applications. google.com

The versatility of dioxolane-4-methanol derivatives is further highlighted by their use in the synthesis of a variety of other complex molecules, including glycerides and phosphates. The ability to selectively manipulate the different functional groups present in these molecules makes them powerful tools in the hands of synthetic organic chemists.

Rationale for Academic Investigation of 2-Hexyl-1,3-dioxolane-4-methanol

The specific academic interest in this compound stems from a confluence of factors related to its structure and potential applications. The primary rationale for its investigation can be broken down into several key areas:

Exploration of Physicochemical Properties: The presence of a long alkyl chain, the hexyl group, at the 2-position of the dioxolane ring imparts significant lipophilicity to the molecule. This structural feature is of interest for studying how such modifications influence properties like solubility, and potential self-assembly or liquid crystalline behavior. The interplay between the hydrophilic hydroxymethyl group and the lipophilic hexyl-substituted dioxolane core creates an amphiphilic character that is worthy of investigation for potential surfactant or formulation applications.

Application in Fragrance Chemistry: Substituted dioxolanes are known to possess interesting olfactory properties. Indeed, this compound is listed as a fragrance ingredient in cosmetic databases. cosmileeurope.eupaulaschoice.fr The investigation into its synthesis and purification is therefore driven by the potential to produce a novel scent component for use in perfumes, cosmetics, and other consumer products. The specific odor profile would be a direct consequence of its unique molecular structure.

Chiral Synthesis and Bioactivity Screening: As a derivative of dioxolane-4-methanol, the chiral forms of this compound are of interest as potential intermediates in the synthesis of new, optically active compounds. While the general class of dioxolane-4-methanols has been implicated as precursors to beta-agonists and antagonists, the specific biological activity of derivatives with a long alkyl chain like a hexyl group is an area ripe for exploration. google.com Academic research in this area would focus on developing stereoselective syntheses of the R- and S-enantiomers and subsequently evaluating their biological profiles.

The synthesis of this compound itself presents an interesting academic challenge, with research focusing on the efficiency and selectivity of the reaction between heptanal (B48729) (the precursor to the 2-hexyl group) and glycerol or its derivatives, often employing various catalytic systems.

Chemical Compound Data

Structure

3D Structure

Properties

IUPAC Name |

(2-hexyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-10-12-8-9(7-11)13-10/h9-11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRXGKKCQUIWGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1OCC(O1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862737 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless viscous liquid with a mild, sweet, mushroom-like odour | |

| Record name | Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in organic solvents, oils, miscible (in ethanol) | |

| Record name | Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-1.003 | |

| Record name | Heptanal glyceryl acetal (mixed 1,2 and 1,3 acetals) | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/780/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1708-35-6 | |

| Record name | 2-Hexyl-1,3-dioxolane-4-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanal 1,2-glyceryl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane-4-methanol, 2-hexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyl-1,3-dioxolane-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANAL 1,2-GLYCERYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63ZBP77DDC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways for 2 Hexyl 1,3 Dioxolane 4 Methanol

Acetalization and Ketalization Routes to Dioxolane-4-methanol Derivatives

The formation of the 1,3-dioxolane (B20135) ring is a cornerstone of synthesizing 2-Hexyl-1,3-dioxolane-4-methanol and its derivatives. This is typically accomplished through the reaction of a polyol with a carbonyl compound under acidic conditions. google.com

Condensation Reactions of Glycerol (B35011) or Analogous Polyols with Aldehydes

A primary method for producing 1,3-dioxolane-4-methanol (B150769) derivatives is the condensation reaction between glycerol, a readily available and renewable resource, and various aldehydes. mdpi.comfrontiersin.orgmdpi.com This reaction is a key step in the valorization of glycerol, a byproduct of biodiesel production. mdpi.comfrontiersin.org

The specific synthesis of this compound involves the reaction of glycerol with hexanal (B45976). This process, known as acetalization, leads to the formation of a five-membered dioxolane ring. mdpi.com The reaction can also be performed with other aldehydes and ketones to produce a variety of glycerol acetals and ketals, which have applications as fuel additives. mdpi.comfrontiersin.org For instance, the reaction of glycerol with acetone (B3395972) yields 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). upnyk.ac.idpreprints.org

The reactivity of the carbonyl compound significantly influences the formation of the dioxolane ring. Aldehydes generally exhibit higher reactivity than ketones in these condensation reactions. mdpi.comfrontiersin.org The choice of the aldehyde or ketone also dictates the substituent at the 2-position of the dioxolane ring. For example, using hexanal results in a hexyl group at this position, yielding the target compound. mdpi.com The reaction of glycerol with other aldehydes, such as citral, has also been explored to produce different acetals. mdpi.com The reaction can be influenced by various parameters, including the molar ratio of reactants and the reaction temperature. upnyk.ac.id

Catalytic Systems in Dioxolane Synthesis

Catalysts play a crucial role in facilitating the acetalization and ketalization reactions by lowering the activation energy. mdpi.com Both homogeneous and heterogeneous catalysts are employed, each with its own set of advantages and disadvantages. mdpi.comfrontiersin.orgrsc.org

Homogeneous Acid Catalysis (e.g., Bronsted Acids)

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid, are effective in promoting the formation of dioxolanes. mdpi.comupnyk.ac.id These Brønsted acids work by protonating the carbonyl group of the aldehyde or ketone, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. mdpi.com While offering high catalytic activity, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential corrosion and disposal issues. mdpi.com Studies have shown that sulfuric acid can achieve high glycerol conversion rates. mdpi.com The reaction is typically carried out at elevated temperatures, and the molar ratio of the reactants is a key factor influencing the conversion. upnyk.ac.id

Heterogeneous Catalysis Development

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. mdpi.comfrontiersin.orgmdpi.com These heterogeneous catalysts are easily separable from the reaction products, allowing for catalyst recycling and a more environmentally friendly process. mdpi.comrsc.org A variety of materials have been investigated, including ion-exchange resins, zeolites, and metal oxides. frontiersin.orgmdpi.com For instance, iron-modified zeolites have shown efficiency in the synthesis of 2-hexyl-1,3-dioxolane (B161909). researchgate.net The catalytic activity of these materials is often related to their acidity and surface area. mdpi.com The development of efficient and reusable heterogeneous catalysts is a key area of ongoing research in the sustainable production of dioxolane derivatives. frontiersin.org

Zeolite-Based Catalysts (e.g., Iron-modified zeolite BETA, ZSM-5)

Zeolites, with their well-defined porous structures and tunable acidity, have emerged as effective catalysts for the synthesis of this compound. Iron-modified zeolite BETA, in particular, has demonstrated significant catalytic activity. researchgate.netresearchgate.net The incorporation of iron into the zeolite framework can create active sites that facilitate the acetalization reaction. researchgate.netmdpi.commdpi.com Studies have shown that the catalytic performance of iron-modified beta zeolites can be correlated with the type of iron species present and the acidity of the material. researchgate.net

ZSM-5, another type of zeolite, is also utilized in the synthesis of related dioxolane structures. researchgate.netrsc.orgrsc.org The channel system of ZSM-5, with its medium-sized pores, can be suitable for the formation of the dioxolane ring. researchgate.net The catalytic activity of ZSM-5 is often attributed to its Brønsted acid sites. rsc.orgscispace.com The crystal size of ZSM-5 can also play a role in its catalytic performance, influencing factors like catalyst lifetime. nih.gov

Acid-Modified Montmorillonite (B579905) (MMT)

Acid-modified montmorillonite (MMT), a type of clay catalyst, has been successfully employed in the synthesis of 1,3-dioxolane derivatives. nih.gov Treatment of montmorillonite with acid enhances its catalytic activity for acetalization reactions. nih.gov In a general procedure for the synthesis of 1,3-dioxolanes, acid-modified montmorillonite K10 is used as a catalyst in a reaction involving an aldehyde or its acetal (B89532) and a diol. nih.gov The reaction is typically carried out under reflux with azeotropic removal of the methanol (B129727) formed. nih.gov

Phosphomolybdic Acid Catalysis

Phosphomolybdic acid (PMA) has proven to be a highly effective and regioselective catalyst for the preparation of 1,3-dioxolane-4-methanol derivatives from glycerol. thieme-connect.deepa.gov PMA forms a complex with glycerol, which then catalyzes the reaction with ketones to yield the desired dioxolane derivatives with high regiospecificity and in excellent yields. thieme-connect.deepa.gov A key advantage of this method is the ability to recycle the catalyst multiple times without a significant loss of activity or selectivity. thieme-connect.deepa.gov The reaction can be carried out using a small molar ratio of catalyst to substrate. thieme-connect.de

Influence of Reaction Conditions on Yield and Selectivity

The yield and selectivity in the synthesis of this compound and related compounds are significantly influenced by various reaction conditions.

Temperature: Temperature plays a crucial role in catalytic reactions. ajpojournals.org Generally, an increase in temperature enhances the reaction rate. ajpojournals.org However, for catalytic processes, there is often an optimal temperature range. ajpojournals.org Exceeding this range can lead to catalyst deactivation through processes like sintering or coking. ajpojournals.org For instance, in the acylation of 2-methoxynaphthalene (B124790) using zeolite beta, the reaction temperature is a key parameter investigated to achieve good conversion and limit deactivation. researchgate.net

Catalyst Loading: The amount of catalyst used, or catalyst loading, also impacts the reaction. Studies on the esterification of glycerol have shown that varying the catalyst weight can affect both the conversion of the reactant and the selectivity towards different products. researchgate.net

Reactant Molar Ratio: The molar ratio of the reactants, such as the glycerol to ketone ratio, is another critical factor. In the synthesis of solketal, different mole ratios of acetone to glycerol are investigated to optimize the reaction. researchgate.netupnyk.ac.id

Solvent: The choice of solvent can influence the selectivity of the reaction. For example, in the synthesis of perillyl alcohol from β-pinene oxide using Fe-modified zeolite beta, the type of solvent used was found to affect the product selectivity. researchgate.net

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of specific stereoisomers of this compound is of significant interest, particularly for applications where chirality is crucial.

Chiral Pool Approaches Utilizing Optically Active Precursors (e.g., D- or L-serine, 3-halogeno-1,2-propanediols)

A common strategy for obtaining enantiomerically pure compounds is to start from readily available chiral precursors, a concept known as the "chiral pool" approach. baranlab.org

D- or L-serine: Optically active serine (both D- and L-enantiomers) is a valuable starting material for the synthesis of various chiral molecules. nih.govnih.govnih.gov For instance, a method for synthesizing chiral glycerides starts with the stereospecific diazotization of L- or D-serine to form glyceric acid, with the configuration at the second carbon atom being maintained. nih.gov This glyceric acid can then be converted into optically pure isopropylideneglycerol, an important intermediate for synthesizing mono-, di-, and triglycerides. nih.gov The synthesis of chiral furan (B31954) amino acid analogues of D- and L-serine has also been reported, starting from D-xylose and D-arabinose, respectively. researchgate.net

Asymmetric Catalysis in 1,3-Dioxolane Formation

The synthesis of enantiomerically pure 1,3-dioxolanes, such as this compound, is of significant interest due to the often superior biological or chemical activity of a single enantiomer compared to a racemic mixture. sioc-journal.cn Asymmetric catalysis provides a direct route to these chiral molecules, avoiding the need for classical resolution.

One prominent strategy involves the use of chiral catalysts in cycloaddition reactions. For instance, a novel asymmetric formal [3+2] cycloaddition has been developed using cinchona-alkaloid-thiourea-based bifunctional organocatalysts. nih.gov This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, yielding highly enantioenriched 1,3-dioxolanes. nih.gov While this specific example uses unsaturated ketones, the principle can be adapted for the synthesis of 2-substituted-1,3-dioxolanes.

Another powerful approach is the use of chiral metal complexes. A chiral binaphthyldiimine-Ni(II) complex has been shown to effectively catalyze asymmetric 1,3-dipolar cycloaddition reactions between acyclic carbonyl ylides and aldehydes. organic-chemistry.org This method produces cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org The application of such a system to the reaction of a suitable precursor with heptanal (B48729) would be a direct route to chiral this compound.

Chiral polymer catalysts, which can offer enhanced enantioselectivity and easier recovery compared to their low-molecular-weight counterparts, also present a promising avenue. researchgate.net Polymers derived from Cinchona alkaloids have been successfully employed as organocatalysts in various asymmetric reactions. researchgate.net

Table 1: Examples of Asymmetric Catalytic Systems for 1,3-Dioxolane Synthesis

| Catalytic System | Reaction Type | Key Features |

| Cinchona-Alkaloid-Thiourea | Formal [3+2] Cycloaddition | Organocatalytic, forms hemiacetal intermediates. nih.gov |

| Chiral Binaphthyldiimine-Ni(II) | 1,3-Dipolar Cycloaddition | High diastereo- and enantioselectivity for cis-dioxolanes. organic-chemistry.org |

| Chiral Polymer Catalysts | Various | Enhanced enantioselectivity and catalyst recyclability. researchgate.net |

Diastereoselective Control in Glyceryl Acetalization

The most common route to this compound is the acid-catalyzed acetalization of glycerol with heptanal. This reaction can yield a mixture of diastereomers, namely the cis and trans isomers of the 1,3-dioxolane ring, as well as the corresponding six-membered 1,3-dioxane (B1201747) isomers. nih.govthegoodscentscompany.com Therefore, controlling the diastereoselectivity to favor the desired 1,3-dioxolane isomer is a key challenge.

The mechanism of Brønsted acid-catalyzed acetalization involves the activation of the aldehyde by the catalyst, followed by nucleophilic attack by the hydroxyl groups of glycerol. nih.gov The formation of the five-membered 1,3-dioxolane ring is generally favored kinetically over the six-membered 1,3-dioxane ring. The ratio of cis to trans isomers of the 2,4-disubstituted 1,3-dioxolane ring is influenced by reaction conditions such as temperature, catalyst, and solvent. Thermodynamic control, achieved through longer reaction times and elevated temperatures, typically favors the more stable trans isomer.

The synthesis of the related compound solketal, from glycerol and acetone, has been extensively studied and provides insights into achieving high selectivity for the 1,3-dioxolane structure. nih.govresearchgate.net Heterogeneous acid catalysts, such as zeolites and acidic resins, are often employed to facilitate catalyst removal and improve the sustainability of the process. nih.gov The choice of catalyst can significantly influence the product distribution.

Resolution of Racemic Mixtures

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture of its enantiomers. The separation of these enantiomers, a process known as resolution, is crucial for obtaining enantiopure compounds.

The most common method for the resolution of a racemic alcohol like this compound involves its conversion into a mixture of diastereomers with a chiral resolving agent. For an alcohol, this is typically achieved by esterification with a chiral carboxylic acid. The resulting diastereomeric esters have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org Once separated, the individual diastereomeric esters can be hydrolyzed to yield the pure enantiomers of the original alcohol.

Alternatively, a racemic mixture of a base can be resolved using a chiral acid, such as (+)-tartaric acid or (-)-mandelic acid, to form diastereomeric salts that can be separated by crystallization. libretexts.org While this compound is an alcohol, it could be derivatized to introduce a basic functional group to enable this resolution strategy.

Kinetic resolution is another powerful technique. This method utilizes a chiral catalyst or reagent that reacts at different rates with the two enantiomers of the racemate. libretexts.org For example, an enzyme-catalyzed acylation could selectively acylate one enantiomer, leaving the other unreacted and allowing for their separation.

Table 2: Common Strategies for the Resolution of Racemic Alcohols

| Method | Principle | Example of Resolving Agent |

| Diastereomeric Ester Formation | Covalent derivatization with a chiral acid to form separable diastereomers. | Chiral carboxylic acids (e.g., Mosher's acid) |

| Diastereomeric Salt Formation (after derivatization) | Introduction of a basic moiety followed by salt formation with a chiral acid. | (+)-Tartaric acid, (-)-mandelic acid libretexts.org |

| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. | Lipases for enantioselective acylation |

Novel Synthetic Routes and Advanced Transformations

Beyond classical acetalization, more advanced synthetic strategies are being explored to access 1,3-dioxolane structures, offering alternative pathways and opportunities for increased efficiency and complexity.

Exploration of Organometallic Reactions

Organometallic catalysis provides a versatile toolkit for the synthesis of complex organic molecules, including 1,3-dioxolanes. numberanalytics.comdtic.mil A notable example is the use of methylrhenium trioxide (MTO) as a catalyst for the reaction of epoxides with aldehydes or ketones to form 1,3-dioxolanes. acs.org This reaction proceeds with a net retention of the epoxide's stereochemistry, offering a stereospecific route to substituted dioxolanes. acs.org The application of this methodology using heptanal and a suitable epoxide precursor derived from glycerol would provide a novel synthetic route to this compound.

Palladium catalysis has also been employed in the formation of acetals. A palladium(0)-catalyzed three-component reaction has been reported, which could be adapted for the synthesis of 1,3-dioxolane structures. scribd.comorganic-chemistry.org

Three-Component Assembly Strategies

Three-component reactions are highly efficient processes that allow for the rapid construction of molecular complexity from simple starting materials in a single step. A palladium(0)-catalyzed three-component reaction involving a salicylic (B10762653) aldehyde triflate, ethylene (B1197577) glycol vinyl ether, and a secondary amine has been shown to produce tertiary 3-aminoindan acetals. scribd.comorganic-chemistry.org While this specific example leads to a more complex acetal, the underlying principle of a multi-component assembly could be harnessed for the synthesis of 1,3-dioxolanes.

Another innovative approach involves a thiol-promoted, metal-free, and redox-neutral radical addition of a 1,3-dioxolane to an imine. organic-chemistry.org This strategy allows for the formation of protected α-amino aldehydes and showcases the potential of multi-component strategies in the functionalization of the dioxolane ring. organic-chemistry.org

Enzymatic and Biocatalytic Pathways to Dioxolane Structures

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. nih.gov A chemoenzymatic cascade has been developed for the production of dioxolanes from aliphatic aldehydes. nih.govd-nb.info This process involves a two-step enzymatic cascade to produce a chiral diol, which is then chemically converted to the corresponding dioxolane using a ruthenium catalyst. nih.govd-nb.info For the synthesis of this compound, a similar strategy could be envisioned where glycerol is the diol and heptanal is the aldehyde, potentially catalyzed by a suitable enzyme. The high selectivity of enzymes could also be exploited to control the stereochemistry of the final product. nih.gov

Chemical Reactivity and Mechanistic Investigations of 2 Hexyl 1,3 Dioxolane 4 Methanol

Hydroxyl Group Transformations

The presence of a primary hydroxyl group in 2-Hexyl-1,3-dioxolane-4-methanol allows for a variety of chemical modifications, including esterification, etherification, and oxidation-reduction reactions. These transformations are crucial for synthesizing a range of derivatives with tailored properties.

Esterification Reactions

The esterification of the primary hydroxyl group in this compound is a key reaction for producing various functionalized esters. While specific studies on this exact compound are limited, extensive research on its close analog, solketal (B138546) ((±)-2,2-dimethyl-1,3-dioxolane-4-methanol), provides significant insights into the reaction pathways and conditions.

In a typical esterification process, this compound would be reacted with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) in the presence of an acid catalyst. The reaction mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the primary hydroxyl group of this compound then attacks this activated carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the corresponding ester.

Research on solketal has demonstrated that this esterification can be carried out with high selectivity and yield under solvent-free conditions. For instance, the reaction of solketal with various fatty acids, such as caprylic, lauric, palmitic, and stearic acids, has been successfully achieved using p-toluenesulfonic acid (PTSA) as a catalyst at moderate temperatures (e.g., 60 °C). These reactions show high conversion rates of the fatty acid with excellent selectivity towards the formation of the fatty acid solketal esters (FASEs). A notable aspect of this process is the ability to proceed without significant hydrolysis of the dioxolane ring, despite the acidic conditions.

Table 1: Representative Esterification of Solketal with Fatty Acids

| Fatty Acid | Molar Ratio (Solketal:Fatty Acid) | Catalyst (wt% of FFA) | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| Dodecanoic Acid | 1.5:1 | 5% PTSA | 60 | 4 | >99 |

| Palmitic Acid | 1.5:1 | 5% PTSA | 60 | 4 | >99 |

| Stearic Acid | 1.5:1 | 5% PTSA | 60 | 4 | >99 |

This data is based on the esterification of solketal, a close analog of this compound.

Etherification Reactions

Etherification of the hydroxyl group in this compound offers another route to synthesize derivatives with diverse applications. Similar to esterification, insights into these reactions are primarily drawn from studies on related glycerol (B35011) acetals like solketal. Etherification can be achieved through various methods, including the Williamson ether synthesis or by reaction with alkylating agents under specific catalytic conditions.

One notable method is the reaction with dialkyl carbonates, such as dimethyl carbonate (DMC), in the presence of a base catalyst like potassium carbonate (K2CO3) at elevated temperatures (≥ 200 °C). wikipedia.org This process has been shown to be highly selective for the O-methylation of solketal, yielding the corresponding methyl ether with high selectivity and in excellent yields. wikipedia.org The mechanism involves a sequence of methylation, carboxymethylation, decarboxylation, and hydrolysis processes. wikipedia.org

Another approach involves the reaction with olefinic compounds in the presence of an acid catalyst to form solketal ethers. For example, the reaction of solketal with light naphtha streams containing various alkenes, using an acid catalyst like CT-275, has been demonstrated to produce solketal-ter-amyl-ether (STAE) and its isomers. jmaterenvironsci.com This etherification enhances the solubility of the fuel additive in diesel and gasoline. jmaterenvironsci.com

Oxidation and Reduction Pathways

The primary hydroxyl group of this compound can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. Conversely, should this hydroxyl group be part of a larger molecule that undergoes reduction, its presence can influence the reaction's outcome.

Oxidation Pathways:

The oxidation of glycerol and its derivatives has been extensively studied. The selective oxidation of the primary hydroxyl group of this compound would initially produce 2-hexyl-1,3-dioxolane-4-carbaldehyde. Further oxidation would lead to 2-hexyl-1,3-dioxolane-4-carboxylic acid. The choice of oxidant is critical for controlling the extent of oxidation. Mild oxidizing agents are required to stop the reaction at the aldehyde stage, while stronger agents will typically lead to the carboxylic acid.

Electrocatalytic oxidation of the closely related solketal has been investigated as a means to enhance hydrogen production by replacing the oxygen evolution reaction. researchgate.net This process yields valuable C3 products and formate. researchgate.net The oxidation of glycerol itself can lead to a variety of products, including glyceraldehyde, dihydroxyacetone, glyceric acid, and, with C-C bond cleavage, smaller molecules like glycolic acid, oxalic acid, and formic acid. acs.orgmdpi.com These pathways suggest that the oxidation of this compound could also lead to a range of products depending on the reaction conditions and the stability of the dioxolane ring under the oxidative environment.

Reduction Pathways:

As the hydroxyl group is already in its most reduced form (an alcohol), direct reduction is not a typical transformation. However, if the hydroxyl group is first oxidized to an aldehyde or ketone, subsequent reduction can be employed to regenerate the alcohol or to produce a stereoisomer. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. ncert.nic.in

Dioxolane Ring Reactivity

The 1,3-dioxolane (B20135) ring in this compound is a cyclic acetal (B89532). Its reactivity is primarily characterized by its susceptibility to hydrolysis under acidic conditions and its participation in transacetalization reactions.

Hydrolysis Mechanisms and Kinetics

The dioxolane ring is generally stable under neutral and basic conditions but is prone to hydrolysis in the presence of acids. This reaction is essentially the reverse of the acetal formation and results in the cleavage of the ring to yield glycerol and heptanal (B48729).

The mechanism of acid-catalyzed hydrolysis involves the initial protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation intermediate. Nucleophilic attack by a water molecule on this carbocation, followed by deprotonation, leads to the formation of a hemiacetal. Further protonation and elimination of a glycerol molecule regenerate the aldehyde (heptanal).

Studies on the hydrolysis of related 1,3-dioxolanes, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) (2EDD), have shown that hydrolysis occurs at a pH below 7. mdpi.com The rate of hydrolysis is dependent on the pH, with faster rates observed under more acidic conditions. acs.org The hydrolysis of 1,3-dioxolanes is subject to general acid catalysis, meaning that any Brønsted acid present in the solution can catalyze the reaction, not just the hydronium ion. mdpi.comresearchgate.net

Transacetalization and Transketalization Reactions

This compound can be synthesized via the acetalization of glycerol with heptanal. This reaction is reversible and can also be viewed as a transacetalization reaction where the diol (glycerol) displaces the alcohol from an acetal of heptanal. More commonly, these compounds are formed by the direct reaction of glycerol with an aldehyde or ketone.

The formation of 2-hexyl-1,3-dioxolane (B161909) is an example of an acetalization reaction. Research has shown that various catalysts can be employed for this synthesis. For instance, iron-modified zeolite BETA has been shown to be an efficient catalyst for the synthesis of 2-hexyl-1,3-dioxolane from heptanal and ethylene (B1197577) glycol, a related diol. epa.govresearchgate.net

In a broader context, the reaction of glycerol with various aldehydes and ketones to form five- or six-membered cyclic acetals or ketals is a well-established method for producing valuable bio-based chemicals. For example, the reaction of glycerol with acetone (B3395972), catalyzed by an acid, yields solketal. This type of reaction, when applied to heptanal and glycerol, would yield this compound. The reaction is typically carried out in the presence of an acid catalyst and often involves the removal of water to drive the equilibrium towards the product side. Organo-iridium derivatives have also been investigated as catalysts for the acetalization and transacetalization of glycerol with ketones and aldehydes. ncert.nic.in

Reactions with Electrophiles and Nucleophiles

The chemical reactivity of this compound is primarily dictated by the 1,3-dioxolane ring, a cyclic acetal, and the primary alcohol of the methanol (B129727) group. Acetal groups are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyls and diols. However, they are susceptible to cleavage under acidic conditions.

Reactions with Electrophiles:

The lone pairs of electrons on the oxygen atoms of the 1,3-dioxolane ring make it susceptible to attack by electrophiles. The most common electrophilic reaction is acid-catalyzed hydrolysis, which leads to the cleavage of the acetal and the regeneration of the parent carbonyl compound (heptanal in this case) and glycerol. The mechanism involves the protonation of one of the oxygen atoms, followed by ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to the final products. The general acid catalysis in the hydrolysis of 1,3-dioxolanes has been a subject of study. oakland.edu

The reaction of this compound with a Lewis acid would also be expected to activate the acetal group, making the C2 carbon more electrophilic and susceptible to attack by nucleophiles.

Reactions with Nucleophiles:

The 1,3-dioxolane ring is generally resistant to nucleophilic attack under neutral or basic conditions. However, the primary hydroxyl group of the methanol substituent can act as a nucleophile. For instance, it can undergo esterification or etherification reactions.

While direct reactions of this compound with specific nucleophiles are not extensively reported, related chemistry of 1,3-dioxolanes provides insights. For instance, certain 1,3-dioxolane derivatives can be converted into electrophilic reagents that then react with organometallic nucleophiles like Grignard reagents or organozinc compounds. scispace.com

The following table summarizes the expected reactivity of this compound with common electrophiles and nucleophiles.

| Reagent Type | Reagent Example | Expected Reaction | Product(s) |

| Electrophile | H₃O⁺ (Aqueous Acid) | Acid-catalyzed hydrolysis | Heptanal, Glycerol |

| Electrophile | Lewis Acid (e.g., BF₃) | Acetal activation | Activated complex, susceptible to nucleophilic attack |

| Nucleophile | R-MgX (Grignard Reagent) | No reaction with the dioxolane ring under standard conditions. | No reaction |

| Nucleophile | R-COCl (Acyl Chloride) | Esterification of the primary alcohol | 2-Hexyl-1,3-dioxolane-4-methyl ester |

Stereochemical Stability and Inversion Pathways

This compound possesses two stereocenters, at the C2 and C4 positions of the dioxolane ring, leading to the possibility of four stereoisomers (two pairs of enantiomers). The stereochemical stability and potential for inversion of these centers are critical aspects of its chemistry.

The 1,3-dioxolane ring is not planar and typically adopts an envelope or a twisted-envelope conformation. The substituents on the ring will preferentially occupy positions that minimize steric interactions. For 2,4-disubstituted 1,3-dioxolanes, cis and trans isomers are possible. The relative stability of these isomers is influenced by the steric bulk of the substituents. In the case of this compound, the hexyl group at C2 and the hydroxymethyl group at C4 will influence the preferred conformation and the cis/trans isomeric ratio. Theoretical calculations on related systems, such as (2,2-dimethyl-1,3-dioxolan-4-yl)methanol (solketal), have shown that the five-membered ring isomer is thermodynamically more stable than the corresponding six-membered ring (dioxane) isomer due to steric repulsions in the latter. scielo.br A similar preference for the dioxolane structure is expected for this compound.

Stereochemical inversion at the C2 position can occur under acidic conditions through the formation of a planar, achiral oxocarbenium ion intermediate. This intermediate can then be attacked by a nucleophile (such as the hydroxyl group of another glycerol molecule in an exchange reaction, or water during hydrolysis) from either face, leading to a mixture of stereoisomers. This process is a form of epimerization.

Inversion at the C4 position is less likely under typical reaction conditions as it would require breaking a carbon-oxygen bond within the ring that is not part of the acetal functionality. Such a process would require more drastic conditions.

The stereochemical stability of this compound is therefore conditional. While stable under neutral and basic conditions, exposure to acidic environments can lead to loss of stereochemical integrity at the C2 position.

The table below outlines the key stereochemical features of this compound.

| Stereochemical Aspect | Description |

| Stereocenters | C2 and C4 of the 1,3-dioxolane ring. |

| Possible Stereoisomers | (2R, 4R), (2S, 4S), (2R, 4S), (2S, 4R). |

| Conformation | The 1,3-dioxolane ring likely adopts an envelope or twisted-envelope conformation to minimize steric strain between the hexyl and hydroxymethyl groups. |

| Inversion Pathway (C2) | Acid-catalyzed formation of a planar oxocarbenium ion intermediate allows for non-stereospecific nucleophilic attack, leading to epimerization. |

| Inversion Pathway (C4) | Inversion at C4 is not expected under normal conditions as it is not part of the reactive acetal center. |

Advanced Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Hexyl-1,3-dioxolane-4-methanol. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed connectivity map and stereochemical insights can be obtained.

¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The signals in the spectrum are expected to correspond to the protons of the hexyl chain, the dioxolane ring, and the methanol (B129727) group.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete mapping of the carbon framework.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ (hexyl) | ~0.9 (t) | ~14 |

| (CH₂)₄ (hexyl) | ~1.3-1.6 (m) | ~22-32 |

| CH₂ (adjacent to dioxolane) | ~1.7 (m) | ~35 |

| CH (on dioxolane, C2) | ~4.8-5.0 (t) | ~103-105 |

| CH₂ (on dioxolane, C5) | ~3.8-4.2 (m) | ~66-68 |

| CH (on dioxolane, C4) | ~4.0-4.3 (m) | ~75-77 |

| CH₂OH (methanol) | ~3.5-3.7 (d) | ~63-65 |

| OH | Variable | - |

Note: These are estimated values. Actual experimental values may vary. The multiplicity (s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet) is also predicted.

2D NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons of the hexyl chain, as well as between the protons on the dioxolane ring and the adjacent hydroxymethyl group. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It is a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a C-H bond. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for piecing together the entire molecular structure by connecting fragments identified through COSY and HSQC. For example, it would show a correlation between the proton at C2 of the dioxolane ring and the first methylene (B1212753) carbon of the hexyl group. youtube.comyoutube.com

Deuterium (B1214612) NMR (²H NMR) for Isotopic Studies

Deuterium (²H) NMR spectroscopy is a specialized technique that can be used for isotopic labeling studies. While not a standard characterization method for this compound, it could be employed to investigate reaction mechanisms or to trace the metabolic fate of the molecule by selectively replacing specific protons with deuterium. The ²H NMR would show signals at chemical shifts corresponding to the positions of the deuterium labels.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Absorption Spectroscopy (ATR-IR, Transmission IR, Vapor Phase IR)

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, and C-O functional groups. Spectral data for related dioxolane compounds are available and can be used for comparison. nih.govnih.govnih.govnih.gov

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group, with the broadness resulting from hydrogen bonding.

C-H Stretch: Sharp peaks in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the hexyl chain and the dioxolane ring.

C-O Stretch: Strong absorptions in the 1000-1200 cm⁻¹ range are characteristic of the C-O stretching vibrations within the dioxolane ring and the primary alcohol.

Different IR techniques can be utilized:

Attenuated Total Reflectance (ATR)-IR: This is a convenient method for obtaining the IR spectrum of a liquid sample with minimal preparation.

Transmission IR: This traditional method involves passing an IR beam through a thin film of the sample placed between salt plates.

Vapor Phase IR: The IR spectrum of the compound in the gaseous state can also be obtained. spectrabase.com This can sometimes provide sharper bands and reveal finer structural details by minimizing intermolecular interactions.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the C-C bond vibrations of the hexyl chain and the dioxolane ring skeleton. While specific Raman data for this compound is scarce, spectra for similar molecules like (2-methyl-1,3-dioxolan-4-yl)methanol (B1607183) and its 2-ethyl analog are available for reference. nih.govnih.gov The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational properties of the molecule.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone in the analysis of this compound, offering precise mass measurements and insights into the compound's structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₀H₂₀O₃. HRMS can verify this composition by measuring the monoisotopic mass with high accuracy, typically within a few parts per million (ppm).

The theoretical monoisotopic mass of this compound is 188.141245 g/mol . epa.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental formula C₁₀H₂₀O₃, distinguishing it from other potential compounds with the same nominal mass but different atomic compositions.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₃ |

| Average Mass | 188.267 g/mol epa.gov |

This interactive table provides key mass data for the compound.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. While specific MS (B15284909)/MS studies on this compound are not extensively published, the fragmentation pattern can be predicted based on the known reactivity of related 1,3-dioxolane (B20135) structures under electron ionization (EI). researchgate.netresearchgate.net

The molecular ion [M]⁺• at m/z 188 would be expected to undergo several characteristic fragmentation pathways:

Loss of the hexyl chain: A primary fragmentation would involve the cleavage of the C2-hexyl bond, resulting in a prominent ion at m/z 103, corresponding to the [M-C₆H₁₃]⁺ fragment. This is a common fragmentation for 2-substituted dioxolanes. nih.gov

Loss of the hydroxymethyl group: Cleavage of the C4-CH₂OH bond would lead to an ion at m/z 157, corresponding to the [M-CH₂OH]⁺ fragment.

Ring opening and subsequent fragmentation: The dioxolane ring can open, leading to a variety of smaller fragment ions.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Fragment Structure |

|---|---|---|---|

| 188 | 103 | •C₆H₁₃ (Hexyl radical) | [C₄H₇O₃]⁺ |

| 188 | 157 | •CH₂OH (Hydroxymethyl radical) | [C₉H₁₇O₂]⁺ |

| 188 | 87 | C₆H₁₃CHO (Heptanal) | [C₃H₇O]⁺ |

| 103 | 73 | CH₂O (Formaldehyde) | [C₃H₅O₂]⁺ |

This interactive table outlines the plausible fragmentation pathways for the title compound.

Chromatographic Separations

Chromatographic techniques are essential for isolating this compound from reaction mixtures or formulations and for assessing its purity, including the separation of stereoisomers.

Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification. researchgate.net The compound is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. A typical analysis would use a non-polar or mid-polarity column.

Table 3: Illustrative GC-MS Parameters for Analysis

| Parameter | Typical Value |

|---|---|

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 amu |

This interactive table presents a standard set of conditions for the GC-MS analysis of this compound.

The presence of a primary alcohol functional group (-CH₂OH) in this compound can lead to peak tailing in GC analysis due to its polarity. To improve chromatographic behavior and increase volatility, derivatization is often employed. fu-berlin.de

A common strategy is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS ether is less polar and more volatile, leading to sharper, more symmetrical peaks and improved sensitivity in GC-MS analysis. contaminantdb.ca

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may not be suitable for GC due to low volatility or thermal instability. For this compound, it is particularly useful for purity assessment and for the separation of its enantiomers.

For general purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically used. sielc.comsielc.com The compound is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase, such as a mixture of methanol or acetonitrile (B52724) and water.

The molecule possesses a chiral center at the C4 position of the dioxolane ring, meaning it can exist as two non-superimposable mirror images (enantiomers). Chiral HPLC is necessary to separate and quantify these enantiomers. This is often accomplished using a chiral stationary phase (CSP), such as one based on a polysaccharide derivative like amylose (B160209) or cellulose. A study on other 1,3-dioxolane derivatives demonstrated successful chiral separation using an amylose-based column, highlighting the applicability of this approach. nih.gov

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Phenyl-1,3-dioxolane-4-methanol contaminantdb.ca |

| Acetonitrile |

| Formaldehyde |

| Heptanal (B48729) |

| Methanol |

| N,O-Bis(trimethylsilyl)trifluoroacetamide |

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful analytical technique that provides significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. youtube.com This method is particularly well-suited for the analysis of complex mixtures, such as those found in fragrance and flavor formulations, where numerous structurally similar and isomeric compounds may be present. jeolusa.comchromatographyonline.com In the case of this compound, which is utilized as a fragrance ingredient, GC×GC can be instrumental in separating it from other volatile components and resolving its potential diastereomers.

The principle of GC×GC involves the coupling of two capillary columns with different stationary phase selectivities. youtube.com The entire effluent from the first-dimension (¹D) column is sequentially trapped, focused, and re-injected onto the second-dimension (²D) column by a modulator. youtube.com This process occurs rapidly and continuously throughout the analysis, generating a two-dimensional chromatogram where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second. researchgate.net

For the analysis of a moderately polar and volatile compound like this compound, a common column set configuration would involve a non-polar ¹D column and a polar or mid-polar ²D column. This setup allows for the separation of compounds based on their boiling points in the first dimension, while the second dimension provides separation based on polarity, effectively resolving co-eluting components from the first column. researchgate.net

Hypothetical GC×GC-MS parameters for the analysis of this compound in a fragrance mixture are presented in the table below. These parameters are based on typical conditions used for the analysis of fragrance allergens and other complex volatile samples. wiley.com

Table 1: Hypothetical GC×GC-MS Parameters for the Analysis of this compound

| Parameter | Setting |

|---|---|

| First Dimension (¹D) Column | |

| Stationary Phase | 5% Phenyl-polydimethylsiloxane |

| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | 50°C (hold 2 min) to 280°C at 3°C/min |

| Modulator | |

| Type | Cryogenic or Flow Modulator |

| Modulation Period | 6 s |

| Second Dimension (²D) Column | |

| Stationary Phase | 50% Phenyl-polydimethylsiloxane or Polyethylene Glycol |

| Dimensions | 1.5 m × 0.1 mm ID × 0.1 µm film thickness |

| Oven Temperature Program | Offset of +5°C relative to the ¹D oven |

| Detector | |

| Type | Time-of-Flight Mass Spectrometer (TOF-MS) |

| Mass Range | m/z 40-400 |

The use of a Time-of-Flight Mass Spectrometer (TOF-MS) as a detector is advantageous due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks produced by the ²D column (often less than 100 ms wide). chromatographyonline.com The resulting data from a GC×GC-TOF-MS analysis provides a highly detailed chemical fingerprint of the sample, enabling the confident identification and quantification of this compound even in a complex matrix. sepsolve.com

X-ray Crystallography (if applicable to suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. For a molecule like this compound, which is a liquid at room temperature and possesses stereocenters, this technique would require the preparation of a suitable crystalline derivative. The resulting crystal structure would unambiguously establish the relative and absolute stereochemistry of the molecule.

The synthesis of 1,3-dioxolane derivatives is a well-established area of organic chemistry, often involving the condensation of a diol with an aldehyde or ketone. chemicalbook.com For X-ray analysis, a derivative of this compound could be synthesized to incorporate a group that facilitates crystallization, such as a p-nitrobenzoyl or a 3,5-dinitrobenzoyl ester of the primary alcohol.

As of the current literature survey, there are no publicly available X-ray crystallographic data for this compound or its derivatives. While structural studies on other substituted 1,3-dioxolanes exist, direct experimental data for the title compound is not available. researchgate.net Therefore, a data table for its crystallographic parameters cannot be provided.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electron distribution of 2-Hexyl-1,3-dioxolane-4-methanol. Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock) are commonly employed for these purposes.

Molecular Geometry Optimization: The first step in a computational study is typically a geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its most stable conformer. The 1,3-dioxolane (B20135) ring is known to adopt a non-planar, envelope or twisted conformation. wikipedia.orgchemicalbook.com The presence of the hexyl group at the C2 position and the methanol (B129727) group at the C4 position will influence the preferred geometry of the ring and the orientation of these substituents.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. This includes examining the molecular orbitals (HOMO and LUMO), the electrostatic potential surface, and atomic charges. The electrostatic potential surface would highlight the electron-rich regions, primarily around the oxygen atoms of the dioxolane ring and the hydroxyl group, and the electron-deficient regions. This information is crucial for predicting sites of electrophilic and nucleophilic attack.

A hypothetical table of calculated atomic charges for key atoms in this compound, based on a typical DFT calculation, is presented below.

| Atom | Hypothetical Mulliken Charge (e) |

| O (ring, position 1) | -0.65 |

| C (acetal, position 2) | +0.45 |

| O (ring, position 3) | -0.68 |

| C (position 4) | +0.15 |

| O (hydroxyl) | -0.75 |

| H (hydroxyl) | +0.42 |

This table is illustrative and based on general principles of charge distribution in similar molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the hexyl chain and the substituent on the dioxolane ring means that this compound can exist in numerous conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

Computational methods can systematically explore the conformational space by rotating key dihedral angles and calculating the energy of each resulting structure. This allows for the construction of a potential energy surface, which maps the energy as a function of these rotations. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. Studies on substituted 1,3-dioxanes have shown that the presence of substituents can lead to strong conformational preferences. researchgate.netresearchgate.net

Below is a hypothetical table of relative energies for different conformers of this compound.

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Equatorial hexyl, anti C-O bond in methanol group | 0.00 (most stable) |

| 2 | Equatorial hexyl, gauche C-O bond in methanol group | 0.85 |

| 3 | Axial hexyl, anti C-O bond in methanol group | 3.50 |

| 4 | Axial hexyl, gauche C-O bond in methanol group | 4.20 |

This is an illustrative table. Actual energy differences would require specific calculations.

Reaction Mechanism Modeling and Transition State Characterization

A key reaction for this compound is acid-catalyzed hydrolysis, which would cleave the acetal (B89532) and yield heptanal (B48729), glycerol (B35011), and the catalyst. chemistrysteps.comorgoreview.com Computational chemistry can be used to model this reaction mechanism in detail.

The process would involve:

Protonation: Modeling the protonation of one of the ring oxygen atoms by an acid.

Ring Opening: Locating the transition state for the C-O bond cleavage, which leads to a carbocation intermediate stabilized by the adjacent oxygen atom.

Nucleophilic Attack: Modeling the attack of a water molecule on the carbocation.

Deprotonation and Further Reaction: Modeling the subsequent proton transfers and cleavage of the second C-O bond to yield the final products.

For each step, the structures of reactants, intermediates, transition states, and products can be optimized, and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics. cdnsciencepub.comosti.gov The role of stereoelectronic effects, such as the orientation of lone pairs on the oxygen atoms, is critical in these reactions and can be precisely studied with computational models. cdnsciencepub.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The accuracy of these predictions has significantly improved, with modern methods often achieving mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. arxiv.orggithub.io For this compound, this would involve calculating the magnetic shielding tensors for each nucleus in its low-energy conformers. The predicted shifts would then be a Boltzmann-weighted average over these conformations.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to the atomic positions. These calculated frequencies correspond to the stretching and bending modes of the various functional groups (C-H, O-H, C-O, C-C) and can be compared with experimental IR spectra to confirm the structure.

UV-Vis Spectroscopy: While this compound is not expected to have strong absorptions in the UV-Vis range due to the absence of chromophores, time-dependent DFT (TD-DFT) can be used to predict its electronic transitions.

A hypothetical table of predicted ¹³C NMR chemical shifts for this compound is shown below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 (acetal) | 103.5 |

| C4 | 78.2 |

| C5 | 66.8 |

| C (methanol) | 63.1 |

| C (hexyl, alpha) | 38.5 |

| C (hexyl, beta) | 24.1 |

| C (hexyl, gamma) | 31.9 |

| C (hexyl, delta) | 22.8 |

| C (hexyl, epsilon) | 29.5 |

| C (hexyl, zeta) | 14.2 |

These values are illustrative and based on typical shifts for similar functional groups.

Solvent Effects and Solvation Models

The properties and reactivity of this compound can be significantly influenced by the solvent. Computational models can account for these effects using either explicit or implicit solvation models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. github.iowikipedia.orgfaccts.de These models are computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's geometry, electronic structure, and reactivity.

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and a protic solvent. While more computationally expensive, this method can provide a more detailed and accurate picture of solvation, particularly in the first solvation shell. wikipedia.org Hybrid models that combine an explicit treatment of the first solvation shell with an implicit model for the bulk solvent offer a compromise between accuracy and computational cost. wikipedia.org

Applications in Advanced Chemical Synthesis and Materials Science

2-Hexyl-1,3-dioxolane-4-methanol as a Chiral Building Block

The inherent chirality of this compound, derived from the stereochemistry of the glycerol (B35011) backbone, makes it a valuable synthon in asymmetric synthesis. The presence of the dioxolane ring provides a stable protecting group for the diol functionality, while the primary alcohol offers a handle for further chemical transformations.

Synthesis of Enantiopure Complex Organic Molecules

The synthesis of enantiomerically pure organic molecules is a critical challenge in drug discovery and development. Chiral building blocks like this compound serve as foundational starting materials for the construction of complex chiral molecules. The well-defined stereocenter at the 4-position of the dioxolane ring can be transferred to new stereocenters in the target molecule through a variety of stereoselective reactions.

The general strategy involves the modification of the hydroxymethyl group and subsequent ring-opening or derivatization of the dioxolane moiety. This approach allows for the introduction of new functionalities with a high degree of stereochemical control, leading to the synthesis of a wide range of enantiopure products. The hexyl group at the 2-position can influence the solubility and reactivity of the molecule, potentially offering advantages in specific synthetic contexts.

Intermediate in Natural Product Synthesis

Natural products often possess complex, stereochemically rich structures. The total synthesis of these molecules is a rigorous test of synthetic methodology and often requires the use of chiral pool starting materials. While direct and extensive research on the application of this compound as an intermediate in the synthesis of specific natural products is not widely documented, its structural motifs are present in numerous natural compounds.

The 1,3-dioxolane (B20135) unit is a common feature in many natural products, and the ability to introduce a hexyl group at the 2-position provides a route to specific subclasses of these molecules. The chiral C4-methanol fragment is a versatile precursor to various functionalities found in natural products, such as protected aldehydes, carboxylic acids, and extended carbon chains. The synthesis of analogs of natural products for structure-activity relationship studies is another area where this building block could be of significant value.

Precursor for Biologically Active Molecules (e.g., nucleoside analogues)

Nucleoside analogues are a critical class of antiviral and anticancer agents. The core structure of these molecules consists of a nucleobase attached to a sugar moiety. The modification of the sugar ring is a key strategy in the development of new and more effective nucleoside analogues. The 1,3-dioxolane ring can serve as a mimic of the furanose ring found in natural nucleosides.

The synthesis of dioxolane-based nucleoside analogues involves the coupling of a nucleobase to a suitably functionalized 1,3-dioxolane derivative. This compound can be converted into a derivative that allows for the attachment of a nucleobase at the 4-position, leading to novel nucleoside analogues with a hexyl group at the 2-position of the "sugar" ring. This modification could impact the molecule's lipophilicity, cell permeability, and interaction with viral or cellular enzymes.

Role in Catalysis Research

The development of new chiral ligands and auxiliaries is a driving force in asymmetric catalysis. The structural features of this compound and its derivatives make them promising candidates for applications in this field.

Ligand Design and Evaluation (analogs for TADDOLs)

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are a well-established class of chiral ligands used in a wide range of asymmetric reactions. wikipedia.org These ligands are typically synthesized from tartaric acid and feature a 1,3-dioxolane core. While this compound has a single hydroxymethyl group, it can be envisioned as a precursor to TADDOL-like ligands.

By dimerizing or functionalizing the hydroxymethyl group, it is possible to create bidentate or polydentate ligands. The presence of the hexyl group at the 2-position would create a unique steric and electronic environment around the metal center in a coordination complex, potentially leading to novel reactivity and selectivity in catalytic transformations. The modular nature of the synthesis of these dioxolane-based ligands allows for the tuning of their properties by varying the substituent at the 2-position.

Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. The chiral nature of this compound makes it a potential candidate for use as a chiral auxiliary.

The hydroxyl group of the auxiliary can be esterified or etherified with a prochiral substrate. The steric bulk of the dioxolane ring and the hexyl group can then effectively shield one face of the substrate, leading to a highly diastereoselective reaction. Subsequent cleavage of the auxiliary would afford the desired chiral product. While specific examples utilizing the hexyl derivative are not prevalent in the literature, the principle has been well-established with similar dioxolane-based auxiliaries.

General information on the synthesis and properties of dioxolane compounds exists, with some research focusing on derivatives like solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol) for various applications. These studies often highlight the potential of glycerol-derived acetals in green chemistry due to their origin from renewable feedstocks. epa.govmdpi.comresearchgate.net For instance, the synthesis of 1,3-dioxolane-4-methanol (B150769) derivatives from glycerol using regioselective catalysts is a known green chemistry approach. epa.govthieme-connect.de

Furthermore, research into other functionalized dioxolanes, such as 2-methylene-4-phenyl-1,3-dioxolane, demonstrates their utility in creating degradable polymers through ring-opening polymerization. rsc.org These related studies suggest the potential for "this compound" to be explored in similar applications; however, specific research to this effect is not currently published.

Due to the absence of detailed research findings and data tables specifically for "this compound" in the requested areas, it is not possible to construct the detailed and scientifically accurate article as per the user's instructions. The existing literature does not provide the necessary foundation to address the specified outline for this particular compound.

Biochemical Transformations and Environmental Fate Studies

Enzymatic Biotransformations (Non-Clinical)